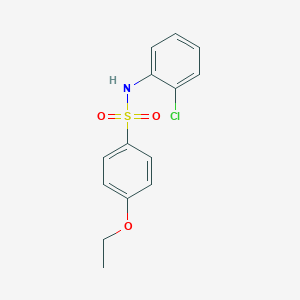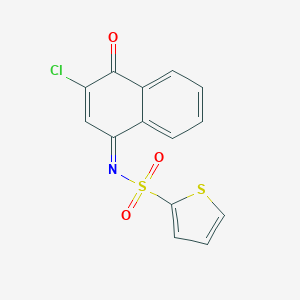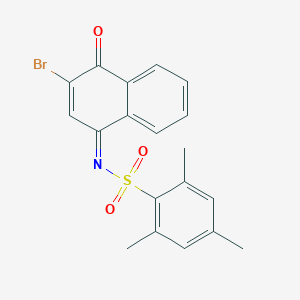![molecular formula C29H25NO5S B281280 Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281280.png)
Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate, commonly known as DMF-carboxylate, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of DMF-carboxylate involves the inhibition of several key enzymes and signaling pathways that are involved in cell growth and survival. Specifically, DMF-carboxylate has been shown to inhibit the activity of the protein kinase B (AKT) pathway and the nuclear factor kappa B (NF-κB) pathway, both of which are involved in promoting cell survival and proliferation. Additionally, DMF-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression.
Biochemical and Physiological Effects:
DMF-carboxylate has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the modulation of gene expression. Additionally, DMF-carboxylate has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of DMF-carboxylate for lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, DMF-carboxylate has been shown to have low toxicity, making it a potentially safe and effective therapeutic agent. However, one of the limitations of DMF-carboxylate is its relatively low solubility, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for research on DMF-carboxylate. One area of interest is the development of more effective methods for synthesizing DMF-carboxylate, which may help to improve its solubility and effectiveness. Additionally, further research is needed to better understand the mechanism of action of DMF-carboxylate and to identify potential targets for therapeutic intervention. Finally, there is a need for more preclinical and clinical studies to evaluate the efficacy and safety of DMF-carboxylate as a potential therapeutic agent for cancer and other diseases.
合成法
The synthesis of DMF-carboxylate involves several steps, starting with the preparation of 2-methylnaphtho[1,2-b]furan-3-carboxylic acid. This is followed by the reaction of the acid with benzylamine and sulfonyl chloride to form the intermediate compound. Finally, the intermediate is reacted with dimethylphenylamine and benzyl bromide to produce DMF-carboxylate.
科学的研究の応用
DMF-carboxylate has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that DMF-carboxylate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, DMF-carboxylate has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
特性
分子式 |
C29H25NO5S |
|---|---|
分子量 |
499.6 g/mol |
IUPAC名 |
benzyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C29H25NO5S/c1-18-13-14-26(19(2)15-18)36(32,33)30-25-16-24-27(29(31)34-17-21-9-5-4-6-10-21)20(3)35-28(24)23-12-8-7-11-22(23)25/h4-16,30H,17H2,1-3H3 |
InChIキー |
KEAYNOGECXOTCR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC5=CC=CC=C5)C)C |
正規SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC5=CC=CC=C5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(cyclohexylcarbonyl)-2,4,5-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281197.png)
![1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281198.png)
![Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281199.png)

![N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide](/img/structure/B281203.png)
![N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide](/img/structure/B281205.png)
![{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid](/img/structure/B281209.png)





![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281220.png)
![Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281223.png)